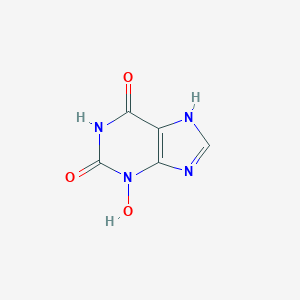
3-Hydroxyxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyxanthine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4O3 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of hydroxyxanthines, including 3-HX. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, a study demonstrated that hydroxyxanthones exhibit significant antioxidant activity through radical scavenging assays, suggesting that derivatives like 3-HX could be potential candidates for developing antioxidant therapies .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 3-Hydroxyxanthine | TBD | Potential Antioxidant |
Anticancer Potential
The anticancer properties of hydroxyxanthines have been explored in vitro against various cancer cell lines. A notable study found that certain hydroxyxanthone derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involves the inhibition of Topoisomerase II, a key enzyme in DNA replication and repair, which leads to apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | TBD | TBD |
| HeLa | TBD | TBD |
Metabolic Studies
This compound has been implicated in metabolic pathways related to purine metabolism. It serves as a metabolite in the degradation of xanthine and may play a role in conditions such as gout and other purine-related disorders. Understanding its metabolic pathways can provide insights into therapeutic targets for managing these conditions .
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of 3-HX using DPPH radical scavenging assays. The results indicated that 3-HX demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Cancer Cell Line Testing
A study investigated the effects of 3-HX on various cancer cell lines, including MCF-7 (breast cancer) and WiDr (colon cancer). The findings suggested that 3-HX could induce apoptosis through the activation of caspase enzymes, highlighting its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
13479-29-3 |
|---|---|
Molekularformel |
C5H4N4O3 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
3-hydroxy-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11) |
InChI-Schlüssel |
WYOFOAXXUITNKN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Key on ui other cas no. |
703-39-9 13479-29-3 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
64038-49-9 (monohydrate) |
Synonyme |
3-hydroxyxanthine N-hydroxyxanthine N-hydroxyxanthine monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















